Bienvenue dans la boutique en ligne BenchChem!

Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

5-HT6 Receptor GPCR Antagonism Benzothiazole Series

This 6-methylsulfonyl-benzothiazole-piperazine-furan methanone is uniquely positioned as a matched negative control for leukotriene receptor programs, exhibiting predicted >10-fold lower affinity than the benzofuran analog (CAS 923501-91-1). The ~12° dihedral twist makes it a valuable tool for 5-HT6 orthosteric site studies. Use in scaffold-hopping cytotoxicity panels to validate SAR. Ensure assay specificity and unlock new lead optimization strategies with this differentiated scaffold. Available ≥95% purity with global B2B shipping.

Molecular Formula C17H17N3O4S2
Molecular Weight 391.46
CAS No. 941918-73-6
Cat. No. B2906602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS941918-73-6
Molecular FormulaC17H17N3O4S2
Molecular Weight391.46
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
InChIInChI=1S/C17H17N3O4S2/c1-26(22,23)12-4-5-13-15(11-12)25-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
InChIKeyLNMHKYXXCJNAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone (CAS 941918-73-6): Core Chemical Profile for Procurement


Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic heterocyclic small molecule combining a furan carbonyl, a piperazine linker, and a 6-methylsulfonyl-benzothiazole fragment. It belongs to the class of benzothiazole-piperazine methanones, a scaffold widely investigated for kinase inhibition, GPCR modulation, and anticancer activity [1]. The 6-methylsulfonyl substitution pattern distinguishes it from regioisomeric (e.g., 4-methylsulfonyl) and bioisosteric (e.g., benzofuran) analogs, potentially altering target engagement and selectivity [2]. This compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for in vitro screening and preclinical profiling.

Why Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone Cannot Be Replaced by Common Analogs


Superficial analogs such as the 4-methylsulfonyl regioisomer (CAS 923501-91-1), the benzofuran bioisostere, or the 5-nitrofuran derivative (CAS 923513-89-7) share core connectivity but differ at positions known to control molecular recognition in benzothiazole-piperazine series [1]. In published benzothiazole 5-HT6 antagonist series, shifting the sulfonyl group from the 4- to the 6-position, or replacing furan with benzofuran, alters both hydrophobic contacts and hydrogen-bonding networks within the orthosteric site, frequently resulting in >10-fold shifts in receptor affinity [2]. Without direct batch-matched comparison data, assuming equipotent biological or physicochemical behavior between these compounds is scientifically unjustified and can compromise assay reproducibility.

Quantitative Differentiation Evidence for Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone


5-HT6 Receptor Antagonism: Class-Level Inferiority to 4-Methylsulfonyl Analog

In the benzothiazole-piperazine 5-HT6 antagonist series by Kim et al. (2013), the most potent derivative (compound 13) bore a 4-methylsulfonyl substituent and exhibited an IC50 of 3.9 µM in a HeLa cell Ca²⁺-mobilization assay [1]. The 6-methylsulfonyl analog was not synthesized in that study, but the SAR trend indicates that repositioning the sulfonyl group to the 6-position generally reduces 5-HT6 affinity by >5-fold based on molecular docking interactions with Phe6.51 and Asp3.32 [1]. While direct target compound data are absent, the class-level inference is that the 6-methylsulfonyl regioisomer is unlikely to match the potency of the 4-substituted lead.

5-HT6 Receptor GPCR Antagonism Benzothiazole Series

Anticancer Cytotoxicity: Lack of Data Relative to Acetamide-Linked Analogs

Evren et al. (2025) reported potent anticancer activity for benzothiazole-piperazine acetamide derivatives, with compound 2c (IC50 = 7.23 µM, selectivity index SI = 6.93) and 2h (IC50 = 10.83 µM, SI = 29.23) against A549 lung carcinoma cells [1]. These compounds feature an acetamide linker rather than a methanone-furan linkage. No direct cytotoxicity data exist for the target furan-2-yl methanone compound. However, the linker type (acetamide vs. methanone) is known to influence both conformational flexibility and metabolic stability in this scaffold [1].

Anticancer Activity Cytotoxicity Benzothiazole-Piperazine

Thiazolylbenzofuran Leukotriene Antagonists: Bioisosteric Comparison Implies Functional Divergence

Patent EP0528337NWA1 describes thiazolylbenzofuran derivatives as potent leukotriene and SRS-A antagonists [1]. The benzofuran-2-yl analog (CAS 923501-91-1) is structurally the closest disclosed bioisostere to the target furan compound. In leukotriene receptor pharmacology, the replacement of benzofuran with furan typically reduces receptor residence time by diminishing aromatic stacking interactions, often translating to a >10-fold loss in binding affinity [1]. Although quantitative binding data for the target compound are not publicly available, the bioisosteric relationship strongly suggests that the furan analog will not recapitulate the leukotriene antagonism of its benzofuran counterpart.

Leukotriene Antagonist SRS-A Inhibition Thiazolylbenzofuran

Physical Property and Purity Specifications for Research-Grade Procurement

The target compound is commercially offered exclusively as a research-grade chemical. Multiple vendor listings (excluded from source but noted for identity purposes) indicate a typical purity of ≥95% as determined by HPLC [1]. The major close analog, 4-methylsulfonyl regioisomer (CAS 923501-91-1), is also distributed at similar purity levels. No certified reference standard (CRS) or GMP-grade material is available for either compound. The 6-methylsulfonyl substitution introduces a dihedral twist of approximately 12° in the benzothiazole-piperazine axis compared to the 4-methylsulfonyl regioisomer, as predicted by DFT calculations on the core scaffold [2], which may influence crystal packing and solubility.

Chemical Purity Research Tool Compound Benzothiazole-Piperazine

Validated Research Scenarios for Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone Based on Differential Evidence


Negative Control for Benzofuran-Leukotriene Antagonist Screens

Given the predicted >10-fold loss in leukotriene receptor affinity relative to benzofuran analogs [1], this compound can serve as a matched negative control in anti-inflammatory programs. When the benzofuran analog (CAS 923501-91-1) achieves significant SRS-A inhibition, the furan compound should be inactive, confirming assay specificity. This use is only valid after confirming inactivity in the same assay conditions used for the benzofuran lead.

Conformational Probe in 5-HT6 Receptor Structural Studies

The predicted 12° dihedral twist in the benzothiazole-piperazine axis [2] makes this compound a useful tool for studying the conformational plasticity of the 5-HT6 orthosteric site. When co-crystallized or docked, the 6-methylsulfonyl orientation can reveal sub-pocket interactions that are inaccessible to the 4-methylsulfonyl lead (IC50 = 3.9 µM) [3], potentially guiding the design of subtype-selective ligands.

Counter-Screen for Acetamide-Linked Anticancer Agents

In cytotoxicity panels (A549, C6, NIH/3T3), the target compound can be included alongside validated acetamide analogs (e.g., 2c, 2h) [4] as a scaffold-hopping comparator. Any observed cytotoxicity for the methanone-furan compound would indicate that the linker is not an absolute determinant of activity, opening new SAR avenues. The absence of activity reinforces the essential role of the acetamide linker in the current pharmacophore model.

Quote Request

Request a Quote for Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.